molecular formula C14H11Cl2NO5S B2781419 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 351898-80-1

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Numéro de catalogue: B2781419
Numéro CAS: 351898-80-1
Poids moléculaire: 376.2
Clé InChI: RSDVFDFGJSGSEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid (CAS 351898-80-1) is a synthetic sulfonamide derivative of benzoic acid with a molecular formula of C14H11Cl2NO5S and a molecular weight of 376.21 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the synthesis and development of novel therapeutic agents. Its primary research value lies in its potent inhibitory activity against carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase . By targeting these enzymes, this class of compounds can reduce postprandial hyperglycemia, making it a promising candidate for in vitro investigations into the prevention and treatment of type 2 diabetes . Molecular docking studies suggest that derivatives of this sulfonamide interact with the active site of these enzymes through hydrogen bonding and various pi interactions, providing a structural basis for its mechanism of action and guiding the rational design of new drugs . The compound is typically synthesized via the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reaction with substituted anilines such as 2-methoxyaniline . As a solid, it should be stored under appropriate conditions, and researchers are advised to consult the relevant Safety Data Sheet (SDS) for detailed handling and safety information, including its status as an irritant (R36/37/38) . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5S/c1-22-12-5-3-2-4-11(12)17-23(20,21)13-6-8(14(18)19)9(15)7-10(13)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDVFDFGJSGSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with 2-methoxyaniline in the presence of a sulfonylating agent such as chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfamoyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

2,4-Dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is its role in the production of Furosemide , a potent diuretic used to treat hypertension and edema associated with heart failure and renal dysfunction. The compound's structure facilitates the introduction of sulfonamide groups, which are essential for the pharmacological activity of many diuretics and other therapeutic agents .

Inhibition of Carbonic Anhydrase Isozymes

Recent studies have highlighted the compound's potential as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. By selectively binding to CAIX, this compound may help to modulate the tumor microenvironment and inhibit cancer progression. Research indicates that modifications to the sulfonamide group can enhance binding affinity and selectivity towards CAIX over other isozymes, suggesting a promising avenue for anticancer drug development .

Case Study 1: Development of Anticancer Agents

A focused library of oxime ester derivatives derived from 2,4-dichloro-5-sulfamoylbenzoic acid was synthesized and evaluated for their inhibitory effects on CAIX. The study demonstrated that specific modifications led to compounds with high affinity for CAIX, indicating potential applications in cancer therapy .

Case Study 2: Synthesis Optimization for Pharmaceutical Production

Research into optimizing the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid has identified methods that improve yield and reduce by-products during manufacturing. This optimization is crucial for large-scale production in pharmaceutical contexts, ensuring cost-effectiveness and sustainability in drug development processes .

Summary Table of Applications

Application AreaDescriptionReferences
Drug SynthesisIntermediate for Furosemide production
Cancer TreatmentInhibitor of carbonic anhydrase IX
Synthesis OptimizationImproved methods for large-scale production

Mécanisme D'action

The mechanism of action of 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sulfonamide benzoic acid derivatives are widely studied for their antidiabetic, antimicrobial, and enzyme-inhibitory properties. Key structural variations occur at the sulfamoyl substituent (aryl/alkyl groups), influencing biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:

α-Glucosidase and α-Amylase Inhibition
  • 2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) :

    • α-Amylase inhibition : 3-fold higher than acarbose (IC₅₀ = 0.12 µM vs. 0.35 µM).
    • α-Glucosidase inhibition : 5-fold higher than acarbose (IC₅₀ = 0.08 µM vs. 0.41 µM).
    • Mechanism : Hydrogen bonding and π-π stacking with enzyme active sites (validated via AutoDock Vina) .
  • 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid :

    • Moderate activity (IC₅₀ = 0.45 µM for α-amylase), attributed to the electron-withdrawing chlorine enhancing binding affinity .
  • 2,4-Dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid: Limited experimental data; predicted activity lower than 3c due to the electron-donating methoxy group reducing electrophilicity .
ADMET Profiles
  • 3c (2-nitrophenyl derivative) :

    • High lipophilicity (LogP = 3.2) but moderate aqueous solubility (LogS = -4.1).
    • Predicted CYP450 inhibition risk due to nitro group .
  • Isobutyl derivative :

    • Improved solubility (LogS = -3.5) but reduced potency (IC₅₀ > 1 µM) .
  • 2-Methoxyphenyl derivative :

    • Moderate LogP (2.8) and solubility (LogS = -3.8).
    • Methoxy group may enhance metabolic stability compared to nitro analogs .

Molecular Docking Insights

AutoDock Vina studies reveal:

  • Electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance binding to α-glucosidase via polar interactions with catalytic residues (Asp352, Arg442).
  • Bulky alkyl groups (e.g., isobutyl) reduce activity due to steric hindrance in the enzyme pocket .

Activité Biologique

Introduction

2,4-Dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS No. 351898-80-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C14H11Cl2NO5S
  • Molecular Weight : 376.21 g/mol
  • Structure : The compound features a benzoic acid core with dichloro and sulfamoyl substituents, which may influence its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits low-level anticancer activity. In vitro evaluations conducted by the National Cancer Institute (NCI) assessed its effects on various cancer cell lines:

Cell Line Sensitivity at 10 µM
K-562 (Leukemia)Sensitive
HCT-15 (Colon)Slightly Sensitive
SK-MEL-5 (Melanoma)Slightly Sensitive
Other LinesNot Sensitive

The compound showed some efficacy against leukemia cell lines, suggesting a potential pathway for further investigation into its use as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures have been noted to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the sulfamoyl group may enhance its interaction with target proteins involved in these pathways.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on a panel of approximately sixty cancer cell lines. The results indicated that while the compound did not demonstrate high cytotoxicity across all lines, it was particularly effective against certain leukemia lines .
  • Comparative Analysis : In comparison to other benzoic acid derivatives, this compound's activity was lower but still warranted further exploration due to its unique structural features that may confer specific interactions with biological targets .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to identify modifications that could enhance biological activity. For instance, substituting different functional groups has been shown to significantly alter the potency of related compounds against various biological targets .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid?

The compound is synthesized via chlorosulfonation of 2,4-dichlorobenzoic acid followed by reaction with 2-methoxyaniline. Key steps include:

  • Chlorosulfonation : Reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Sulfamoylation : Coupling the intermediate with 2-methoxyaniline under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the sulfamoyl bridge .
  • Purification : Use column chromatography or recrystallization to isolate the final product.

Q. How is the compound structurally characterized in academic research?

Characterization involves:

  • Spectroscopic Analysis : NMR (¹H, ¹³C) to confirm substitution patterns and functional groups.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • Infrared Spectroscopy (IR) : To identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .

Q. What biological assays are used to evaluate its antidiabetic potential?

  • α-Glucosidase/α-Amylase Inhibition : In vitro assays using acarbose as a positive control. IC₅₀ values are calculated to compare inhibitory potency .
  • Dose-Response Curves : Generated across concentrations (e.g., 0.1–100 µM) to assess efficacy .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Reaction Temperature : Lower temperatures (0–5°C) during sulfamoylation reduce side reactions.
  • Catalyst Use : Triethylamine or DMAP improves coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What computational strategies predict its interaction with target enzymes?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to α-glucosidase/α-amylase active sites, focusing on hydrogen bonds (e.g., sulfamoyl NH with Asp197 in α-glucosidase) and π-π stacking (2-methoxyphenyl with Tyr158) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

Q. How are discrepancies in enzyme inhibition data resolved?

  • Assay Variability : Standardize protocols (e.g., pH 6.8 for α-glucosidase vs. pH 7.4 for α-amylase).
  • Compound Purity : Verify via HPLC (>95% purity) to exclude degradation products .
  • Enzyme Isoforms : Test against recombinant vs. tissue-extracted enzymes to identify isoform-specific effects .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -NO₂ at the 2-nitrophenyl position) enhance α-glucosidase inhibition (IC₅₀ = 0.8 µM vs. acarbose IC₅₀ = 4.2 µM) .
  • Methoxy groups improve solubility but may reduce binding affinity compared to halogens .
    • Scaffold Hybridization : Merging with triazole or thiadiazine moieties (e.g., from ) can modulate pharmacokinetics .

Q. What methodologies are used for in silico ADMET profiling?

  • Lipophilicity (LogP) : Predicted via SwissADME; values >3 may indicate poor solubility.
  • Permeability : Caco-2 cell models or PAMPA assays.
  • Metabolic Stability : CYP450 inhibition assays using human liver microsomes .

Q. How are stability and degradation profiles assessed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/alkaline).
  • HPLC-MS Monitoring : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Q. Can this compound synergize with existing antidiabetic agents?

  • Combination Index (CI) : Calculate using the Chou-Talalay method. Example: Synergy with metformin (CI <1) in glucose uptake assays.
  • Mechanistic Studies : RNA-seq to identify pathways co-regulated with acarbose .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.